Undec-9-ynoyl chloride
CAS No.: 61798-17-2
Cat. No.: VC19493804
Molecular Formula: C11H17ClO
Molecular Weight: 200.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61798-17-2 |
|---|---|
| Molecular Formula | C11H17ClO |
| Molecular Weight | 200.70 g/mol |
| IUPAC Name | undec-9-ynoyl chloride |
| Standard InChI | InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3 |
| Standard InChI Key | ROWCKOKKJCZOHC-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCCCCCCCC(=O)Cl |
Introduction
Structural and Nomenclature Considerations
Undec-9-ynoyl chloride (IUPAC: undec-9-ynoyl chloride) is characterized by a linear carbon chain of 11 atoms, with a terminal triple bond between carbons 9 and 10 and a reactive acyl chloride group (-COCl) at position 1. The molecular formula is C₁₁H₁₅ClO, distinguishing it from its mono-unsaturated counterpart, 10-undecenoyl chloride (C₁₁H₁₉ClO) . The triple bond introduces significant electronic and steric effects, potentially enhancing reactivity in conjugate addition or cyclopropanation reactions compared to alkenoyl analogs .
Key structural differences include:
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Bond hybridization: The sp-hybridized carbons in the triple bond create a linear geometry, reducing steric hindrance but increasing electron-deficient character.
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Polarizability: The triple bond’s electron density distribution may alter electrophilicity at the carbonyl carbon .
Synthetic Pathways and Reaction Chemistry
While no direct synthesis of undec-9-ynoyl chloride is documented in the provided sources, analogous methods for 10-undecenoyl chloride suggest feasible routes:
Chlorination of Undec-9-ynoic Acid
The most straightforward pathway involves treating undec-9-ynoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, 10-undecenoyl chloride is synthesized via this method, yielding >99% purity under anhydrous conditions . A proposed mechanism for undec-9-ynoyl chloride would follow:
This reaction typically proceeds at 0–25°C in dichloromethane or ether solvents .
Alkynylation Strategies
Physicochemical Properties (Extrapolated)
Using 10-undecenoyl chloride as a benchmark , undec-9-ynoyl chloride’s properties may diverge as follows:
| Property | 10-Undecenoyl Chloride (C₁₁H₁₉ClO) | Undec-9-ynoyl Chloride (C₁₁H₁₅ClO) |
|---|---|---|
| Molecular Weight | 202.72 g/mol | 198.68 g/mol |
| Density | 0.944 g/mL at 25°C | ~0.96–0.98 g/mL (estimated) |
| Boiling Point | 120–122°C at 10 mmHg | 105–110°C at 10 mmHg (estimated) |
| Refractive Index | 1.454 (n²⁰/D) | ~1.465–1.475 (estimated) |
| Vapor Pressure | 0.00935 mmHg at 25°C | Higher (due to lower molecular weight) |
The triple bond’s electron-withdrawing nature likely reduces stability, necessitating storage at –20°C under inert atmospheres to prevent hydrolysis or polymerization .
Applications in Organic Synthesis
Cyclopropanation Reactions
Syn-aldol adducts in Search Result demonstrate the utility of α,β-unsaturated acyl chlorides in cyclopropanation via Zn/CH₂I₂ systems. For undec-9-ynoyl chloride, analogous reactions could yield strained cyclopropane rings fused to alkynes, valuable in natural product synthesis:
Polymer Chemistry
The triple bond enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating dendritic or block copolymer architectures. Larodan’s 10-undecenoyl chloride is employed in lipidic conjugate synthesis , suggesting similar biomedical applications for the ynoyl variant.
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